molecular formula C12H21Cl3N2 B1522932 (3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride CAS No. 1269151-34-9

(3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride

Cat. No.: B1522932
CAS No.: 1269151-34-9
M. Wt: 299.7 g/mol
InChI Key: YHEFYRUAOLAAFH-UHFFFAOYSA-N
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Description

(3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride is a chemical compound with the molecular formula C12H21Cl3N2 It is a diamine derivative, characterized by the presence of both primary and tertiary amine groups, along with a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride typically involves a multi-step process. One common method includes the alkylation of (3-chlorophenyl)methylamine with 3-aminobutyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced forms.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile used.

Scientific Research Applications

(3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development and as a model compound for studying amine-based drugs.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, influencing their activity. Additionally, the chlorinated aromatic ring may participate in hydrophobic interactions, further modulating the compound’s effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopropyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride: Similar structure but with a shorter alkyl chain.

    (3-Aminobutyl)[(4-chlorophenyl)methyl]methylamine dihydrochloride: Similar structure but with the chlorine atom in a different position on the aromatic ring.

    (3-Aminobutyl)[(3-fluorophenyl)methyl]methylamine dihydrochloride: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

(3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride is unique due to its specific combination of functional groups and the position of the chlorine atom on the aromatic ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications and synthetic pathways.

Properties

IUPAC Name

1-N-[(3-chlorophenyl)methyl]-1-N-methylbutane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2.2ClH/c1-10(14)6-7-15(2)9-11-4-3-5-12(13)8-11;;/h3-5,8,10H,6-7,9,14H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEFYRUAOLAAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN(C)CC1=CC(=CC=C1)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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